

Technical Guide: Physical & Chemical Profiling of N-Benzyl Azetidine Derivatives

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Compound of Interest

Compound Name: 1-(2-Bromo-6-fluorobenzyl)azetidine

Cat. No.: B15333913

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Executive Summary & Structural Significance

N-Benzyl azetidine serves as a critical pharmacophore and synthetic intermediate in modern medicinal chemistry.^[1] Unlike its five-membered (pyrrolidine) and six-membered (piperidine) analogs, the four-membered azetidine ring possesses significant ring strain (~26 kcal/mol).^[1] This strain imparts unique reactivity profiles and lowers the energy barrier for metabolic functionalization, making it a valuable scaffold for fragment-based drug discovery (FBDD).

The N-benzyl group acts as both a lipophilic anchor and a versatile protecting group, modulating the basicity of the nitrogen center and influencing the "butterfly" puckering conformation of the ring. This guide provides a comprehensive analysis of its physicochemical properties to support its application in the synthesis of therapeutics such as cobimetinib and baricitinib.^[1]

Physicochemical Properties Profile

The following data aggregates experimental and high-confidence predicted values for 1-benzylazetidine.

General Physical Constants

Property	Value / Range	Notes
CAS Number	7730-39-4	
	C	
Molecular Formula	H	
	N	
Molecular Weight	147.22 g/mol	
Physical State	Colorless to pale yellow liquid	Volatile; typically purified via vacuum distillation.[1]
Boiling Point	~250 °C (760 mmHg)	Predicted.[1] Experimental purification often requires reduced pressure (e.g., 60–65 °C at 1–2 mmHg).
Density	0.96 ± 0.05 g/cm ³	Liquid at RT.[1]
Refractive Index ()	~1.520	Typical for N-benzylated heterocycles.[1]
Solubility	Soluble in DCM, THF, MeOH, Et ₂ O	Limited solubility in water due to lipophilic benzyl group.

Acid-Base & Lipophilic Profile

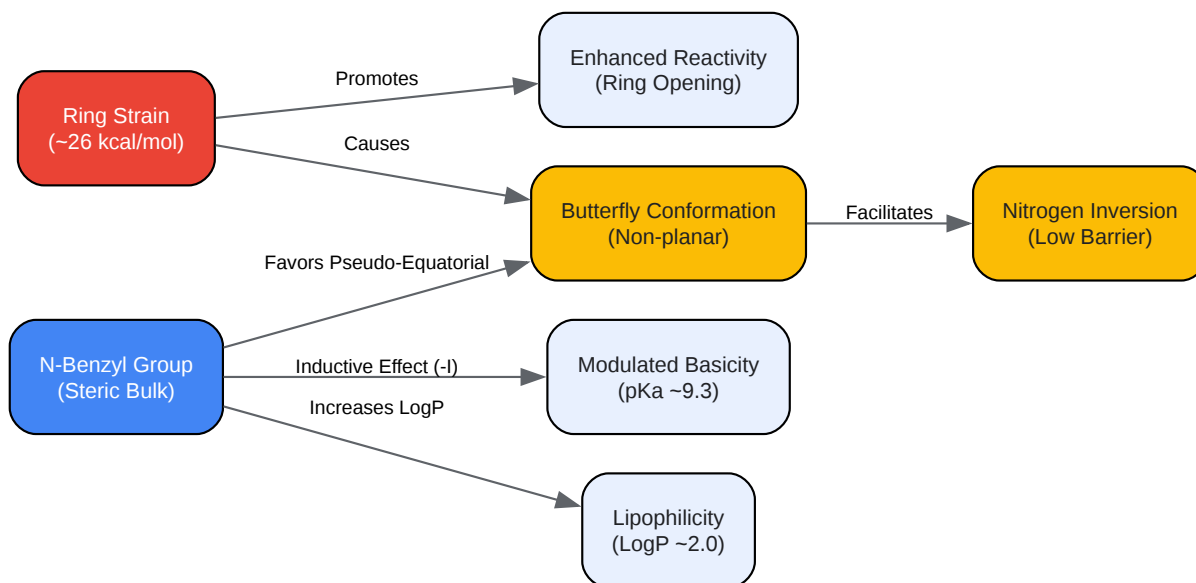
Parameter	Value	Mechanistic Insight
pKa (Conjugate Acid)	9.0 – 9.5 (Est.)	Lower than azetidine (11.3).[1] The electron-withdrawing inductive effect of the benzyl group reduces the electron density on the nitrogen lone pair compared to the unsubstituted amine.
LogP	1.9 – 2.1	Moderate lipophilicity allows for good membrane permeability while maintaining solubility in polar organic solvents.[1]
H-Bond Donors	0	Tertiary amine.[1]
H-Bond Acceptors	1	Nitrogen lone pair is sterically accessible but electronically modulated by ring strain.[1]

Conformational Analysis & Ring Strain

The azetidine ring is not planar. To alleviate torsional strain (eclipsing interactions), it adopts a puckered "butterfly" conformation.

- Puckering Angle: The ring puckers by approximately 30–37°.[1]
- Inversion Barrier: The energy barrier for nitrogen inversion is low (~6–10 kcal/mol).[1]
- Substituent Orientation: In N-benzyl azetidine, the bulky benzyl group preferentially adopts a pseudo-equatorial position to minimize 1,3-diaxial-like steric repulsions with the ring protons.
[1]

Diagram 1: Conformational Dynamics & Physicochemical Impact



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Caption: Interplay between ring strain, N-substitution, and resulting physicochemical properties.

Spectroscopic Fingerprint

Accurate identification of N-benzyl azetidine relies on distinguishing the specific signals of the strained ring protons from the benzylic protons.

Proton NMR (¹H NMR, 300/400 MHz, CDCl₃)

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
Aromatic	7.20 – 7.40	Multiplet (m)	5H	Phenyl ring protons.[1]
Benzylic	3.58	Singlet (s)	2H	Characteristic sharp singlet for N-CH -Ph.[1]
Ring C2/C4	3.23	Triplet (t)	4H	Hz.[1] Deshielded by adjacent Nitrogen.[1]
Ring C3	2.10	Quintet (quin)	2H	Hz.[1][2] Shielded central methylene.[1]

Carbon NMR (¹³C NMR, CDCl₃)

- Aromatic Carbons: ~127.0 – 138.0 ppm (4 signals).[1]
- Benzylic Carbon:63.5 ppm.[1]
- Ring C2/C4:55.0 – 56.0 ppm (Strained C-N bonds appear upfield relative to unstrained analogs).[1]
- Ring C3:16.0 – 18.0 ppm (Highly shielded characteristic signal).[1]

Experimental Protocol: Synthesis & Purification

This protocol describes the Reductive Cyclization method, which is preferred over direct alkylation of azetidines due to the volatility and instability of the free azetidines base.

Method: One-Pot Cyclization from Benzaldehyde

Reaction Type: Reductive Amination / Cyclization Scale: 10 mmol basis[1]

Reagents:

- Benzaldehyde (1.0 eq)
- 3-Bromopropylamine hydrobromide (1.0 eq)[1]
- Sodium Borohydride (NaBH₄) (1.5 eq)
- Triethylamine (Et₃N) (1.1 eq)
- Solvent: Methanol (MeOH) or THF

Step-by-Step Workflow:

- Imine Formation:
 - Dissolve 3-bromopropylamine HBr (2.19 g, 10 mmol) in MeOH (20 mL).
 - Add Et₃N (1.5 mL) to neutralize the salt.
 - Add Benzaldehyde (1.06 g, 10 mmol) dropwise.
 - Stir at Room Temperature (RT) for 2–4 hours. Checkpoint: Monitor disappearance of aldehyde via TLC (Hex/EtOAc).
- Reductive Cyclization:
 - Cool the mixture to 0 °C.
 - Add NaBH₄

(0.57 g, 15 mmol) portion-wise (Caution: Gas evolution).

- Allow the mixture to warm to RT and then heat to reflux (60 °C) for 12–16 hours.
Mechanism: Reduction of imine to amine, followed by intramolecular nucleophilic displacement of bromide.

- Workup & Purification:

- Quench with saturated NaHCO

.[\[1\]](#)

- Extract with Dichloromethane (DCM) (3 x 20 mL).

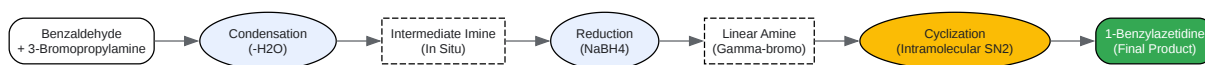
- Dry organic layer over Na

SO

and concentrate in vacuo.[\[1\]](#)

- Purification: Distill under reduced pressure (vacuum distillation) or perform flash chromatography (Silica, 5-10% MeOH in DCM).[\[1\]](#)

Diagram 2: Synthetic Pathway



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Caption: Reductive cyclization pathway avoiding the handling of volatile free azetidine.

References

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- Lai, G., et al.A Facile and Efficient Synthesis of N-Benzylazetidine.[\[2\]](#) Synthetic Communications, 1999. (Describes the reductive cyclization protocol and NMR data). [\[Link\]](#)

- Couty, F., et al. Azetidines in Organic Synthesis. Organic Preparations and Procedures International. [1] (Review of ring strain and reactivity).

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